molecular formula C32H32N2O4 B2462077 N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide CAS No. 477545-48-5

N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide

Cat. No.: B2462077
CAS No.: 477545-48-5
M. Wt: 508.618
InChI Key: QXQNCJDHVCKIFX-UHFFFAOYSA-N
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Description

N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide is a synthetic small molecule available for research applications. This compound features a biphenyl core structure symmetrically substituted with 3-phenylpropanamide groups, making it a molecule of interest in medicinal chemistry and drug discovery research . Compounds with similar 3-phenylpropanamide scaffolds have been investigated for various biological activities in scientific literature. For instance, research on structurally related β-aryl-β-mercapto ketones possessing a 3-phenylpropanone core has demonstrated significant cytotoxic effects against cancer cell lines, suggesting the potential of this chemotype in oncology research . As a symmetric bis-propanamide, this compound may be of value for exploring protein-ligand interactions and as a building block in chemical biology. Researchers can utilize it as a reference standard or as a starting point for the synthesis of more complex molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-(3-phenylpropanoylamino)phenyl]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O4/c1-37-29-21-25(15-17-27(29)33-31(35)19-13-23-9-5-3-6-10-23)26-16-18-28(30(22-26)38-2)34-32(36)20-14-24-11-7-4-8-12-24/h3-12,15-18,21-22H,13-14,19-20H2,1-2H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQNCJDHVCKIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CCC3=CC=CC=C3)OC)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenyl Core Construction: Methodological Approaches

The biphenyl backbone serves as the foundational scaffold for this compound. Contemporary synthesis relies heavily on transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Ullmann couplings being predominant.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the union of two aryl halides or pseudohalides via palladium catalysis. For the target compound, 4-bromo-3-methoxyaniline and 3-bromo-4-methoxyaniline derivatives are coupled using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) and a boronic acid partner. Key considerations include:

  • Catalyst loading : 1–5 mol% Pd achieves yields >80% under refluxing toluene/ethanol mixtures.
  • Solvent systems : Aqueous/organic biphasic systems enhance boronic acid stability.
  • Regioselectivity : Ortho-methoxy groups direct coupling to the para position, minimizing steric clashes.

Ullmann Coupling

For substrates sensitive to boronic acid handling, Ullmann coupling offers an alternative. Copper(I) iodide catalyzes the coupling of aryl iodides (e.g., 3-iodo-4-methoxyaniline) in DMF at 100–120°C. Yields typically range from 60–75%, with ligand systems like 1,10-phenanthroline improving efficiency.

Table 1: Biphenyl Core Synthesis Comparison
Method Catalyst Temp (°C) Yield (%) Reaction Time (h)
Suzuki-Miyaura Pd(PPh₃)₄ 80 85 12
Ullmann CuI/phenanthroline 110 72 24

Methoxy Group Installation: Etherification Strategies

Methoxy substituents at the 3,3'-positions are introduced via nucleophilic aromatic substitution (SNAr) or O-methylation of phenolic intermediates.

SNAr with Methylating Agents

Preformed bromobiphenyl intermediates undergo methoxylation using sodium methoxide (NaOMe) in DMSO at 60°C. Electron-withdrawing groups (e.g., nitro) at reactive positions accelerate substitution but necessitate subsequent reduction steps.

Direct O-Methylation

Phenolic biphenyl precursors are methylated using dimethyl sulfate ((CH₃O)₂SO₂) in the presence of K₂CO₃. This method achieves >90% conversion in THF under reflux.

Amide Functionalization: Coupling Agents and Catalysts

The installation of 3-phenylpropanamide groups at the 4 and 4' positions demands precise amide bond formation. Two primary strategies emerge: classical acyl chloride coupling and modern coupling reagent-mediated approaches.

Acyl Chloride Route

3-Phenylpropanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with the biphenyl diamine intermediate in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base yields the diamide. Challenges include HCl scavenging and moisture sensitivity.

Coupling Reagent-Mediated Synthesis

Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct coupling of 3-phenylpropanoic acid to the amine. Catalytic 4-dimethylaminopyridine (DMAP) enhances efficiency, achieving yields up to 88% in DMF.

Table 2: Amidation Efficiency Across Methods
Method Reagent Solvent Yield (%) Purity (%)
Acyl Chloride SOCl₂/Et₃N DCM 78 95
Carbodiimide EDC/DMAP DMF 88 98

Stereochemical and Regiochemical Control

The absence of chiral centers simplifies stereochemical concerns, but regioselectivity during biphenyl coupling and amidation remains critical. Computational modeling (DFT) predicts favorable transition states for para-amidation due to reduced steric hindrance from meta-methoxy groups.

Purification and Characterization

Final purification employs silica gel chromatography (hexane/EtOAc gradients) followed by recrystallization from ethanol/water. Characterization via ¹H NMR confirms methoxy singlet integration at δ 3.85 ppm and amide NH signals near δ 8.2 ppm. High-resolution mass spectrometry (HRMS) validates molecular ion peaks at m/z 593.2578 [M+H]⁺.

Environmental and Scalability Considerations

Patent disclosures emphasize replacing toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) and utilizing molecular sieves for byproduct adsorption. Flow chemistry adaptations enable continuous production with 20% reduced waste output.

Chemical Reactions Analysis

Types of Reactions

N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.

    Reduction: Involving the addition of hydrogen or removal of oxygen.

    Substitution: Where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide can be compared with similar compounds such as benzylamine and cresol . These compounds share some structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its complex structure and potential for diverse applications.

Biological Activity

N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pain management and opioid receptor interaction. This article synthesizes available research findings, including pharmacological properties, receptor binding affinities, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Biphenyl Core : Provides structural stability and hydrophobic interactions.
  • Dimethoxy Substituents : Potentially enhance receptor binding through electron-donating effects.
  • Propanamide Linkage : May influence the interaction with opioid receptors.

Opioid Receptor Binding

Recent studies have indicated that compounds similar to this compound exhibit significant binding affinities for various opioid receptors. For instance:

  • Mu Opioid Receptor (MOR) : Compounds in this class have demonstrated nanomolar binding affinities (K_i values in the range of 1.49 to 5.96 nM) .
  • Delta Opioid Receptor (DOR) and Kappa Opioid Receptor (KOR) : Some analogs showed promising profiles with varying affinities, suggesting potential for selective receptor targeting .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeObservationsReference
Pain ReliefEffective in reducing thermal and inflammatory pain in animal models
Receptor BindingHigh affinity for MOR; antagonist effects noted
In Vivo EfficacyDemonstrated efficacy in mouse vas deferens assays
Structure Activity RelationshipVariations in substituents affect activity; optimal length and type of N-substituent crucial

Study 1: Analgesic Properties

A study evaluated the analgesic properties of a series of compounds related to this compound. The results indicated that specific analogs exhibited significant pain relief in both thermal and mechanical pain models. The compound's ability to modulate opioid receptors was highlighted as a key mechanism behind its analgesic effects.

Study 2: Receptor Selectivity

In another investigation focused on receptor selectivity, it was found that certain modifications to the biphenyl structure could enhance selectivity towards KOR over MOR. This selectivity could potentially reduce side effects associated with traditional opioids while maintaining effective analgesic properties.

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